

Application Notes and Protocols for C6 NBD Ceramide Labeling of Fixed Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

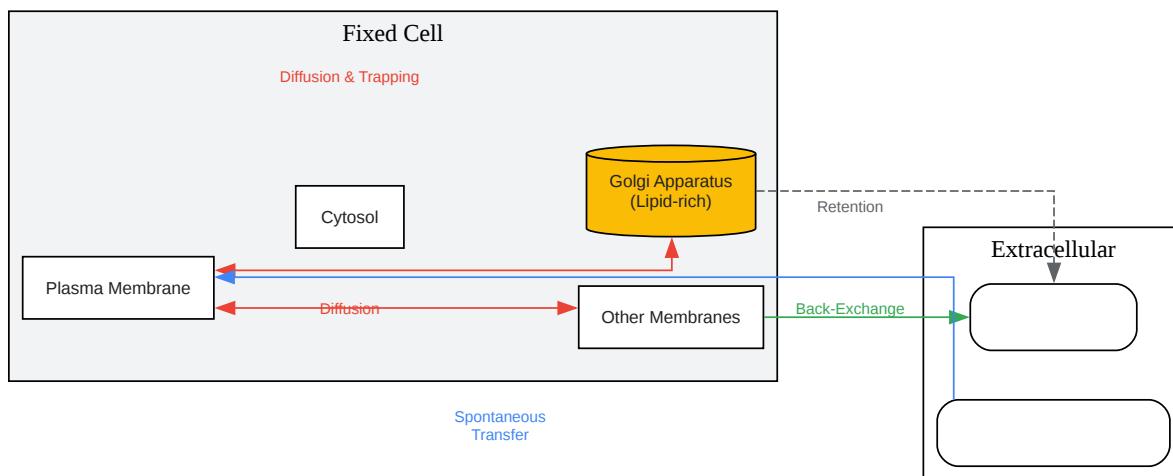
Compound Name: **C6 NBD Ceramide**

Cat. No.: **B015016**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

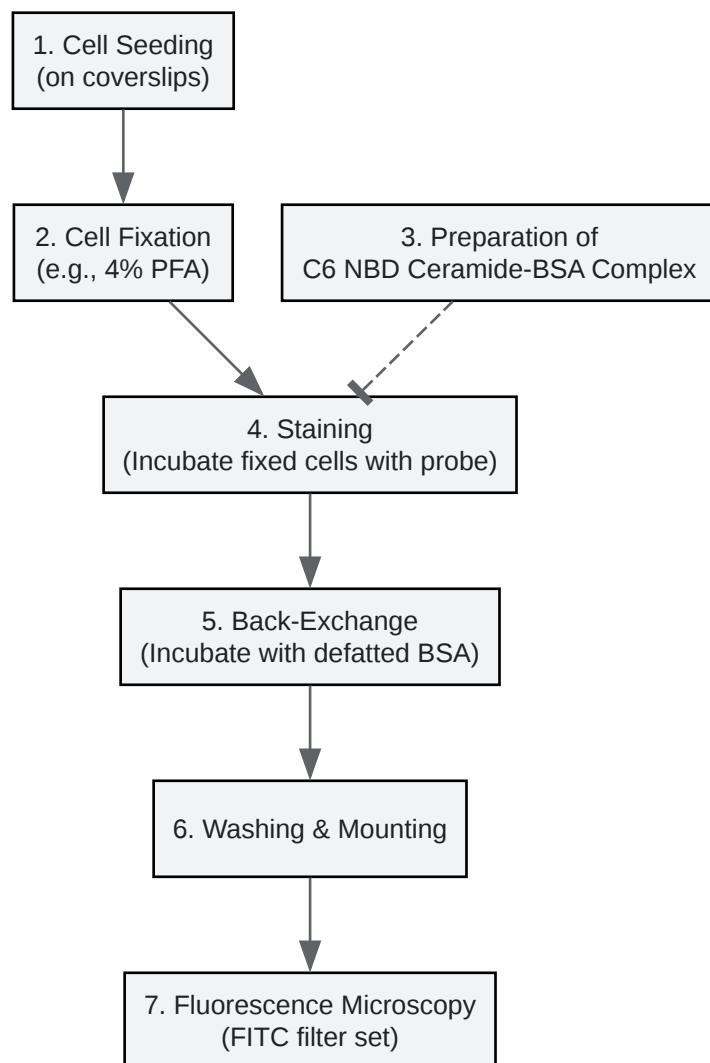

NBD C6-ceramide (6-((N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine) is a fluorescently labeled, short-chain analog of ceramide that serves as a valuable tool for visualizing the Golgi apparatus in both live and fixed cells.^[1] The NBD (nitrobenzoxadiazole) fluorophore is environmentally sensitive; its fluorescence is weak in aqueous environments but significantly increases in the nonpolar lipid environment of intracellular membranes, making it an excellent probe for cellular imaging.^{[1][2]}

In fixed cells, where metabolic processes are halted, the selective accumulation of NBD C6-ceramide in the Golgi apparatus is not due to enzymatic conversion.^[1] Instead, it is attributed to a physical process known as "molecular trapping".^[1] After fixation, the fluorescent lipid can transfer into the cells and label various intracellular membranes.^{[1][3]} A subsequent "back-exchange" step, utilizing a lipid acceptor like defatted bovine serum albumin (BSA), removes the loosely associated NBD C6-ceramide from other membranes.^{[1][3]} The unique lipid composition of the trans-Golgi cisternae is thought to retain the NBD C6-ceramide, allowing for its specific visualization.^{[3][4]}

This document provides a detailed protocol for staining the Golgi apparatus in fixed cells using NBD C6-ceramide.

Signaling Pathway and Mechanism of Localization

The labeling of the Golgi apparatus in fixed cells by **C6 NBD ceramide** is not based on a conventional signaling pathway involving enzymatic activity. Instead, it relies on the physicochemical properties of the probe and the lipid environment of the organelle. The process can be understood as a physical partitioning and retention mechanism.



[Click to download full resolution via product page](#)

Caption: Mechanism of **C6 NBD ceramide** localization in fixed cells.

Experimental Workflow

The overall workflow for labeling fixed cells with **C6 NBD ceramide** involves cell preparation, fixation, staining with the fluorescent probe, a back-exchange step to enhance signal specificity, and finally, imaging.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **C6 NBD ceramide** staining.

Experimental Protocols

This protocol is adapted from methodologies found in various research articles and manufacturer's guidelines.[\[2\]](#)[\[5\]](#)[\[6\]](#)

I. Reagent Preparation

1. C6 NBD Ceramide Stock Solution (1 mM):

- Prepare a 1 mM stock solution of **C6 NBD ceramide** in a chloroform:ethanol (19:1 v/v) mixture or DMSO.[\[2\]](#)[\[7\]](#)

- Store at -20°C, protected from light.[2][8]

2. Defatted BSA Solution (0.34 mg/mL):

- Dissolve 3.4 mg of defatted Bovine Serum Albumin (BSA) in 10 mL of a balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 - HBSS/HEPES). [2][6] This yields an approximately 5 µM BSA solution.

3. **C6 NBD Ceramide**-BSA Complex Working Solution (5 µM):

- Dispense 50 µL of the 1 mM **C6 NBD ceramide** stock solution into a small glass test tube.[2][6]
- Evaporate the solvent first under a stream of nitrogen and then under a vacuum for at least 1 hour.[2][6]
- Redissolve the dried lipid film in 200 µL of absolute ethanol.[2][6]
- Vigorously vortex the 10 mL of defatted BSA solution. While vortexing, inject the 200 µL of ethanolic **C6 NBD ceramide** solution into the BSA solution.[2][6]
- This results in a 5 µM **C6 NBD ceramide**-BSA complex solution. Store this solution in a plastic tube at -20°C.[2]

4. Fixation Solution (e.g., 4% Paraformaldehyde in PBS):

- Prepare fresh 2-4% paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS), pH 7.4.[2][6]
- Alternatively, 0.5% glutaraldehyde in 100 mM PIPES with 10% sucrose, pH 7.0, can be used. [2][6] Note: Glutaraldehyde can increase autofluorescence.[9]
- Important: Avoid using methanol, acetone, or detergents for fixation as they can extract or modify cellular lipids, which inhibits the staining.[2][3][6]

II. Staining Protocol

This protocol assumes cells are grown on glass coverslips in a suitable culture vessel.

1. Cell Preparation and Fixation: a. Rinse the cells grown on coverslips with a balanced salt solution (e.g., HBSS/HEPES or PBS).[2][6] b. Fix the cells by incubating with the chosen fixation solution for 5-10 minutes at room temperature.[2][5] c. Rinse the coverslips several times with ice-cold HBSS/HEPES or PBS to remove the fixative.[2][6]
2. Staining with **C6 NBD Ceramide**-BSA Complex: a. Transfer the coverslips to an ice bath.[2][6] b. Incubate the fixed cells with the 5 μ M **C6 NBD Ceramide**-BSA complex working solution for 30 minutes at 4°C.[2][6]
3. Back-Exchange to Enhance Golgi Staining: a. Rinse the coverslips with HBSS/HEPES.[2][6] b. Incubate the coverslips for 30-90 minutes at room temperature with a solution containing a lipid acceptor.[2][6] This can be:
 - 10% fetal calf serum in HBSS/HEPES.[2][5][6]
 - or 2 mg/mL defatted BSA in HBSS/HEPES.[2][5][6] c. This "back-exchange" step removes the probe from non-Golgi membranes, thereby enhancing the specific staining of the Golgi apparatus.[3]
4. Final Wash and Mounting: a. Wash the coverslips in fresh HBSS/HEPES.[2][6] b. Mount the coverslips onto microscope slides using an appropriate mounting medium. c. For nuclear co-staining, a dye like Hoechst 33342 can be included in one of the final wash steps.[7][10]

III. Visualization

- Observe the stained cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission maxima: ~466/536 nm).[2][5][8]
- Prominent labeling of the Golgi apparatus should be visible, typically in a perinuclear, ribbon-like pattern.[2]

Quantitative Data Summary

Parameter	Recommended Value	Range/Alternatives	Source(s)
Fixative Concentration	4% Paraformaldehyde (PFA)	2-4% PFA; 0.5% Glutaraldehyde	[2][6]
Fixation Time	5-10 minutes	5-10 minutes	[2][5][6]
Fixation Temperature	Room Temperature	Room Temperature	[2][5][6]
C6 NBD Ceramide-BSA Complex	5 μ M	Not specified	[2][6]
Staining Incubation Time	30 minutes	30-60 minutes	[2][5][6]
Staining Incubation Temp.	4°C (on ice)	4°C	[2][6]
Back-Exchange Solution	10% Fetal Calf Serum or 2 mg/mL defatted BSA	10% FCS or 2 mg/mL BSA	[2][5][6]
Back-Exchange Time	30-90 minutes	30-90 minutes	[2][5][6]
Back-Exchange Temp.	Room Temperature	24-25°C	[3][4][5]
Excitation Wavelength	~466 nm	~466-488 nm	[2][5][7]
Emission Wavelength	~536 nm	~525-536 nm	[2][5][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. genecopoeia.com [genecopoeia.com]

- 3. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. biotium.com [biotium.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. stemcell.com [stemcell.com]
- To cite this document: BenchChem. [Application Notes and Protocols for C6 NBD Ceramide Labeling of Fixed Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015016#c6-nbd-ceramide-labeling-of-fixed-cells-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

